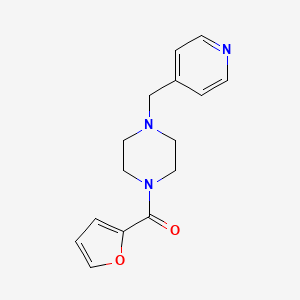![molecular formula C13H9ClN2S2 B5514413 4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to “4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine,” often involves multiple steps, including cyclization, chlorination, and nucleophilic substitution. For example, a derivative was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through steps yielding a total efficiency of 42.4% (Zhou et al., 2019). Microwave-assisted synthesis methods have also been applied to produce 2-aminothiophene-3-carboxylic acid derivatives efficiently (Hesse, Perspicace, & Kirsch, 2007).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals intricate details about their molecular conformation. For instance, a derivative showcased an orthorhombic space group, with all ring atoms in the pyridopyrimidinone moiety nearly coplanar, supplemented by intra- and intermolecular hydrogen bonds and weak C···π interactions (Ren et al., 2011).
Chemical Reactions and Properties
Chemical transformations leading to 4-chloro derivatives of thieno[2,3-d]pyrimidine are achieved through the action of phosphorus oxychloride on specific thieno[2,3-d]pyrimidin-4-ones. These chloro derivatives can further undergo nucleophilic substitution reactions to yield variously substituted thieno[2,3-d]pyrimidines, demonstrating the compound's versatility in chemical reactions (Grinev & Kaplina, 1985).
Applications De Recherche Scientifique
Anticancer Drug Synthesis
4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine derivatives have been investigated as intermediates in the synthesis of small molecule anticancer drugs. A study by Zhou et al. (2019) established a rapid synthetic method for such compounds, highlighting their importance in drug development processes. The target compounds were synthesized through cyclization, chlorination, and nucleophilic substitution, demonstrating a total yield of 42.4% for the three steps involved (Zhou et al., 2019).
Medicinal and Biological Applications
The synthesis and application of thieno[2,3-d]pyrimidine derivatives in the medicinal field have shown promising results. Song (2007) reported the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, which exhibited good medicinal and biological activities. These compounds were identified as potent inhibitors of VEGF receptor-2 kinase, a crucial component in the signaling pathway for tumor-related blood vessel sprouting and maturation. Additionally, these derivatives were explored as selective and potent ligands for the 5-HT3 receptor, with potential therapeutic applications in treating psychosis, memory impairment, and drug abuse (Song, 2007).
Nonlinear Optics (NLO) Exploration
Hussain et al. (2020) conducted a study on the structural parameters, electronic, linear, and nonlinear optical properties of thienopyrimidine derivatives. The research focused on the NLO properties of phenyl pyrimidine derivatives, which showed larger NLO properties compared to a standard molecule, indicating their considerable potential for optoelectronic high-tech applications. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to estimate the photophysical properties of the investigated molecules, providing insights into their applications in the NLO field (Hussain et al., 2020).
Orientations Futures
The potential of pyrimidines, including “4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and the variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-8-15-12-11(6-7-17-12)13(16-8)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLVWOWJLNPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=N1)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)
![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)


![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)
![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)
![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)